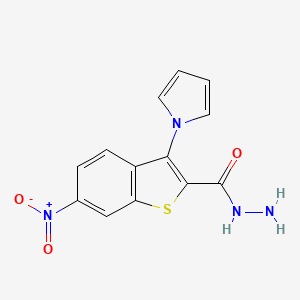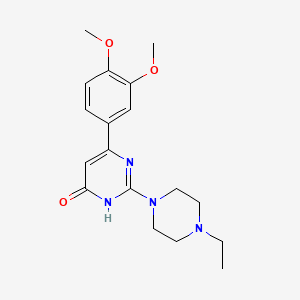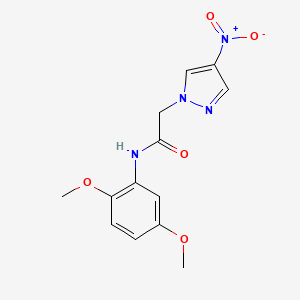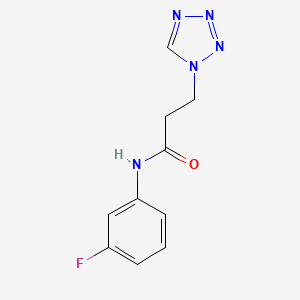![molecular formula C19H17FN4O4 B11490244 3-(2-fluorophenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490244.png)
3-(2-fluorophenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-fluorophenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and an oxadiazole ring
Méthodes De Préparation
The synthesis of 3-(2-fluorophenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the oxadiazole ring, which is a key step in the process. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(2-fluorophenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups play a crucial role in binding to these targets, while the oxadiazole ring may contribute to the overall stability and reactivity of the compound. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar compounds include:
- 2-(4-fluorophenyl)-3-(3-methoxyphenyl)acrylonitrile
- Methyl (3-(3-fluorophenyl)-2-propenoyl)amino)acetate These compounds share structural similarities with 3-(2-fluorophenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide but differ in specific functional groups and overall structure. The unique combination of the fluorophenyl, methoxyphenyl, and oxadiazole groups in the target compound contributes to its distinct chemical properties and potential applications.
Propriétés
Formule moléculaire |
C19H17FN4O4 |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
3-(2-fluorophenyl)-N-[2-[(3-methoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C19H17FN4O4/c1-27-13-6-4-5-12(11-13)17(25)21-9-10-22-18(26)19-23-16(24-28-19)14-7-2-3-8-15(14)20/h2-8,11H,9-10H2,1H3,(H,21,25)(H,22,26) |
Clé InChI |
YZFHTJGTBWWUNI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(Adamantan-2-YL)-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-YL]acetamide](/img/structure/B11490181.png)
![N-(3,5-dimethylphenyl)-2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B11490188.png)
![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]dibenzo[b,d]furan-2-carboxamide](/img/structure/B11490193.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11490194.png)
![1,2,3-Benzotriazin-4(3H)-one, 3-[(4-chlorophenoxy)methyl]-](/img/structure/B11490197.png)

![2-[(6-bromonaphthalen-2-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11490231.png)


![2-chloro-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11490249.png)
![ethyl 1-[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11490251.png)
![3-(4-Fluorophenyl)-5-oxo-7-[4-(prop-2-en-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11490255.png)
![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11490260.png)
